DP1 Receptor Binding Affinity: Bwa868C vs Endogenous Ligand PGD2
Bwa868C demonstrates high-affinity binding to human platelet DP receptors with a Kd of 1.45 ± 0.01 nM (n = 3) [1]. In comparison, the endogenous ligand PGD2 exhibits a Ki of 21 nM at the human DP receptor in similar binding assays [2]. This represents a 14.5-fold higher binding affinity for Bwa868C relative to the natural ligand.
| Evidence Dimension | DP1 receptor binding affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 1.45 ± 0.01 nM |
| Comparator Or Baseline | PGD2: Ki = 21 nM |
| Quantified Difference | Bwa868C exhibits approximately 14.5-fold higher affinity |
| Conditions | Human platelet membrane binding assay at 23°C |
Why This Matters
Higher receptor affinity enables the use of lower compound concentrations, reducing solvent-related artifacts and minimizing potential off-target effects at high micromolar concentrations.
- [1] Sharif NA, Williams GW, Davis TL. Br J Pharmacol. 2000;131(6):1025-1038. View Source
- [2] Wright DH, Nantel F, Metters KM, Ford-Hutchinson AW. A novel biological role for prostaglandin D2 is suggested by distribution studies of the rat DP prostanoid receptor. Eur J Pharmacol. 1999;377(1):101-115. View Source
